molecular formula C17H24N2O3 B14397594 N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid CAS No. 88350-57-6

N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid

Cat. No.: B14397594
CAS No.: 88350-57-6
M. Wt: 304.4 g/mol
InChI Key: DNRBUNARIYGNJC-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid: is a compound that combines the structural features of both N,N-diethylethanamine and 2-quinolin-8-yloxyacetic acid. This compound is known for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline moiety imparts significant biological activity, making it a valuable compound for pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid typically involves the reaction of 2-quinolin-8-yloxyacetic acid with N,N-diethylethanamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, quinoline derivatives, and diethylamine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antimalarial, antitubercular, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, leading to inhibition of key biological processes. The compound can also modulate signaling pathways, affecting cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid is unique due to its combined structural features, which impart a wide range of biological activities. The presence of both the quinoline and amine moieties allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

88350-57-6

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid

InChI

InChI=1S/C11H9NO3.C6H15N/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;1-4-7(5-2)6-3/h1-6H,7H2,(H,13,14);4-6H2,1-3H3

InChI Key

DNRBUNARIYGNJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2

Origin of Product

United States

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